molecular formula C13H6ClN3O4 B14010256 6-Chloro-3,8-dinitrophenanthridine CAS No. 33692-81-8

6-Chloro-3,8-dinitrophenanthridine

Katalognummer: B14010256
CAS-Nummer: 33692-81-8
Molekulargewicht: 303.66 g/mol
InChI-Schlüssel: QDKHMKWDHJRERG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3,8-dinitrophenanthridine is a chemical compound with the molecular formula C13H6ClN3O4. It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of chlorine and nitro groups at specific positions on the phenanthridine ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,8-dinitrophenanthridine typically involves the nitration of 6-chlorophenanthridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration reaction is followed by purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3,8-dinitrophenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The chlorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitrophenanthridine derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenanthridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3,8-dinitrophenanthridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-3,8-dinitrophenanthridine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. The compound may also interact with DNA and proteins, disrupting their normal functions and contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-3-nitrophenanthridine: Similar structure but with one less nitro group.

    3,8-Dinitrophenanthridine: Lacks the chlorine atom.

    6-Chloro-8-nitrophenanthridine: Different positioning of the nitro group.

Uniqueness

6-Chloro-3,8-dinitrophenanthridine is unique due to the presence of both chlorine and nitro groups at specific positions on the phenanthridine ring. This unique arrangement imparts distinct chemical reactivity and biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

33692-81-8

Molekularformel

C13H6ClN3O4

Molekulargewicht

303.66 g/mol

IUPAC-Name

6-chloro-3,8-dinitrophenanthridine

InChI

InChI=1S/C13H6ClN3O4/c14-13-11-5-7(16(18)19)1-3-9(11)10-4-2-8(17(20)21)6-12(10)15-13/h1-6H

InChI-Schlüssel

QDKHMKWDHJRERG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C=CC(=CC3=NC(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.